molecular formula C27H25NO6 B557468 Fmoc-Glu(OBzl)-OH CAS No. 123639-61-2

Fmoc-Glu(OBzl)-OH

Cat. No.: B557468
CAS No.: 123639-61-2
M. Wt: 459.5 g/mol
InChI Key: HJJURMMMGPQIQP-DEOSSOPVSA-N
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Description

Fmoc-Glu(OBzl)-OH, also known as N-α-Fmoc-L-glutamic acid α-benzyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a benzyl ester protecting group on the side-chain carboxyl group. These protecting groups are crucial for preventing unwanted reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(OBzl)-OH typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting glutamic acid with Fmoc chloride in the presence of a base such as sodium carbonate. The carboxyl group on the side chain is then protected by converting it into a benzyl ester using benzyl alcohol and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Glu(OBzl)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester can be cleaved using hydrogenation over palladium on carbon (Pd/C) or strong acids like trifluoromethanesulfonic acid (TFMSA).

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides using coupling agents like DCC or HBTU.

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, hydrogenation over Pd/C or TFMSA for benzyl ester removal.

    Coupling: DCC, HBTU, or other carbodiimide-based coupling agents.

Major Products Formed:

    Deprotected Glutamic Acid Derivatives: After removal of the protecting groups, the major products are free glutamic acid or its derivatives.

    Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.

Scientific Research Applications

Fmoc-Glu(OBzl)-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and proteins. The compound’s protecting groups allow for selective reactions, making it valuable in complex synthetic pathways.

    Biology: In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into synthetic peptides.

    Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines.

    Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of Fmoc-Glu(OBzl)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during the coupling of amino acids. The benzyl ester protects the side-chain carboxyl group, allowing for selective reactions at the amino terminus. The protecting groups are removed at specific stages of the synthesis, enabling the formation of peptide bonds in a controlled manner.

Comparison with Similar Compounds

    Fmoc-Glu(OtBu)-OH: This compound has a tert-butyl ester protecting group instead of a benzyl ester. It is used in similar applications but has different deprotection conditions.

    Fmoc-Asp(OBzl)-OH: This compound is a derivative of aspartic acid with a benzyl ester protecting group. It is used in the synthesis of peptides containing aspartic acid.

    Fmoc-Glu(OAll)-OH: This compound has an allyl ester protecting group. It is used in peptide synthesis where selective deprotection of the allyl group is required.

Uniqueness of Fmoc-Glu(OBzl)-OH: this compound is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The benzyl ester group is particularly useful for applications requiring hydrogenation for deprotection, offering an alternative to acid-labile protecting groups.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJURMMMGPQIQP-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553436
Record name (2S)-5-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123639-61-2
Record name 5-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123639-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-5-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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